4-Bromo-2,6-dimethyloxane
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Overview
Description
4-Bromo-2,6-dimethyloxane is an organic compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol It is a brominated derivative of oxane, a six-membered ether ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethyloxane typically involves the bromination of 2,6-dimethyloxane. One common method is the reaction of 2,6-dimethyloxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters can help in scaling up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 2,6-dimethyloxane.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of hydroxyl or amine derivatives.
Oxidation: Formation of oxides or other oxygenated compounds.
Reduction: Formation of 2,6-dimethyloxane.
Scientific Research Applications
4-Bromo-2,6-dimethyloxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and medicinal compounds.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Chemical Industry: Utilized in the production of various chemicals and reagents.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethyloxane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethyloxane: Another brominated oxane derivative with similar reactivity.
2,6-Dimethyloxane: The non-brominated parent compound.
4-Chloro-2,6-dimethyloxane: A chlorinated analogue with different reactivity patterns.
Uniqueness
4-Bromo-2,6-dimethyloxane is unique due to its specific bromination pattern, which imparts distinct reactivity and applications compared to its analogues. The presence of the bromine atom at the 4-position allows for selective reactions that are not possible with other derivatives .
Properties
IUPAC Name |
4-bromo-2,6-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARBCNALBGKFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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